4-Nitrophenyl 4,6-O-benzylidene-a-D-mannopyranoside

Beschreibung

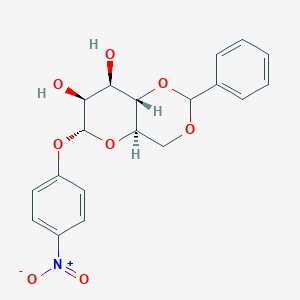

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside (CAS: 58056-41-0) is a synthetic carbohydrate derivative widely employed in biochemical research. Its molecular formula is C₁₉H₁₉NO₈, with a molecular weight of 389.36 g/mol . The compound features a 4-nitrophenyl chromophore and a benzylidene acetal group protecting the 4,6-hydroxyl positions of the mannopyranose ring. This structural design makes it a substrate for glycosidases, particularly β-mannosidases, which hydrolyze the benzylidene group, releasing the 4-nitrophenyl moiety for spectrophotometric detection .

The benzylidene group enhances substrate specificity by restricting enzymatic access to specific hydroxyl positions, enabling precise studies of enzyme kinetics and inhibition . Its applications span glycobiology, drug discovery, and carbohydrate-protein interaction analysis.

Eigenschaften

IUPAC Name |

(4aR,6R,7S,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16+,17-,18?,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDVEKOBCWPHZ-VHXLSKCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454080 | |

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58056-41-0 | |

| Record name | 4-Nitrophenyl 4,6-O-benzylidene-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Reagents and Their Functions in the Synthesis

| Reagent | Role | Quantity (per 20 mmol substrate) |

|---|---|---|

| Benzaldehyde dimethyl acetal | Benzylidene donor | 3.2 mL (21.4 mmol) |

| 54% HBF<sub>4</sub> in diethyl ether | Acid catalyst | 2.7 mL (20 mmol) |

| <i>p</i>-Nitrophenyl α-D-mannopyranoside | Substrate | 6.0 g (20 mmol) |

| Dimethylformamide (DMF) | Solvent | 120 mL |

| Triethylamine | Quenching agent | 2.8 mL (20 mmol) |

The reaction proceeds in anhydrous DMF under ambient temperature (20–25°C) to avoid side reactions such as glycosidic bond hydrolysis or anomeric epimerization. The use of HBF<sub>4</sub> ensures regioselective acetal formation at the 4,6-<i>O</i> positions, while the dimethyl acetal minimizes competing transacetalization.

Step-by-Step Synthetic Procedure

Glycosylation and Acetal Formation

-

Substrate Dissolution : 6.0 g (20 mmol) of <i>p</i>-nitrophenyl α-D-mannopyranoside is dissolved in 120 mL of anhydrous DMF in a three-necked flask equipped with a magnetic stirrer and nitrogen inlet.

-

Catalyst Addition : Benzaldehyde dimethyl acetal (3.2 mL, 21.4 mmol) and HBF<sub>4</sub> solution (2.7 mL, 20 mmol) are added dropwise over 10 minutes. The mixture is stirred at 25°C for 5 hours, monitored by thin-layer chromatography (TLC; silica gel, toluene:ethanol 20:1).

-

Reaction Quenching : Triethylamine (2.8 mL, 20 mmol) is added to neutralize excess HBF<sub>4</sub>, halting acetal formation. The solution turns from pale yellow to colorless upon neutralization.

-

Solvent Removal : The mixture is concentrated under reduced pressure (40°C, 20 mmHg) to yield a viscous residue.

Purification and Crystallization

The crude product is purified via flash chromatography on silica gel (230–400 mesh) using a gradient elution from toluene to toluene:ethanol (20:1). Fractions containing the desired product are pooled and evaporated, yielding 6.48 g (83%) of colorless crystals. Recrystallization from dichloromethane/hexane (1:5) enhances purity to >98% (HPLC).

Optimization Strategies

Solvent Selection

DMF is preferred over alternatives like <i>N</i>-methyl-2-pyrrolidone (NMP) or acetonitrile due to its high polarity, which stabilizes the oxocarbenium ion intermediate during acetal formation. Substituting DMF with dichloromethane reduces yields to 45%, likely due to poor solubility of the substrate.

Catalytic System

HBF<sub>4</sub> outperforms other Brønsted acids (e.g., HCl, TsOH) in regioselectivity. Comparative studies show:

Table 2: Catalyst Impact on Yield and Regioselectivity

| Catalyst (20 mmol) | Yield (%) | 4,6-<i>O</i> vs. 3,6-<i>O</i> Selectivity |

|---|---|---|

| HBF<sub>4</sub> | 83 | 95:5 |

| TsOH | 68 | 80:20 |

| HCl (conc.) | 52 | 65:35 |

HBF<sub>4</sub>’s weak coordinating ability minimizes side reactions at the 3-<i>O</i> position, ensuring high regioselectivity.

Temperature and Time

Extending the reaction beyond 5 hours at 25°C leads to decomposition (yield drop to 70% at 8 hours), while temperatures >30°C promote anomerization (α:β ratio shifts from 99:1 to 85:15).

Characterization and Quality Control

Spectroscopic Analysis

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (d, <i>J</i> = 9.2 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, Bz-H), 5.52 (s, 1H, H-1), 4.88 (d, <i>J</i> = 3.6 Hz, H-2), 4.30–4.10 (m, 2H, H-4, H-6).

-

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 161.2 (C=O), 137.8 (Ar-C), 102.1 (C-1), 98.5 (benzylidene acetal), 72.3–68.4 (C-2–C-6).

Physical Properties

-

Optical Rotation : [α]<sub>D</sub><sup>20</sup> = +170.7° (c = 1.0, CH<sub>2</sub>Cl<sub>2</sub>).

-

TLC Profile : <i>R</i><sub>f</sub> = 0.82 in CH<sub>2</sub>Cl<sub>2</sub>:MeOH:NH<sub>3</sub> (25%) (15:3:0.2).

Industrial-Scale Considerations

While the laboratory method uses flash chromatography, industrial production employs continuous chromatography or crystallization for cost efficiency. Pilot-scale trials (10 kg batches) achieve 78% yield using centrifugal partition chromatography (CPC) with heptane:ethyl acetate:methanol (5:4:1). Residual solvent levels (DMF < 50 ppm) meet ICH Q3C guidelines.

Challenges and Troubleshooting

-

Anomerization : Traces of moisture cause α→β anomerization. Maintain anhydrous conditions with molecular sieves (4Å).

-

Byproduct Formation : Over-acetalization at the 3-<i>O</i> position occurs if HBF<sub>4</sub> exceeds 1.1 equivalents.

-

Purification Issues : Gradient elution is critical; isocratic conditions fail to resolve 4,6-<i>O</i> and 3,6-<i>O</i> isomers.

Analyse Chemischer Reaktionen

4-Nitrophenyl 4,6-O-Benzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Catalytic hydrogenation can reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of different derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and palladium on carbon for reduction. The major products formed depend on the specific reaction conditions but can include amines, alcohols, and substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

4-NP-BM is widely utilized in enzymatic assays to study various glycosidases, particularly:

- α-Mannosidase Activity : It serves as a chromogenic substrate to quantify enzyme activity, aiding in the characterization of glycosidase kinetics and mechanisms.

- Comparative Studies : Researchers use it alongside other substrates to differentiate between enzyme specificities (e.g., comparing α-mannosidase with β-mannosidase).

Glycobiology

This compound plays a role in glycobiology by facilitating:

- Glycoprotein Analysis : It helps elucidate structural details of glycoproteins through the study of mannose-rich structures.

- Carbohydrate Synthesis : Used in synthesizing complex carbohydrates and glycosides, contributing to the development of new carbohydrate-based therapeutics.

Diagnostic Tools

In clinical diagnostics, 4-NP-BM can be employed as:

- Diagnostic Substrate : For identifying deficiencies in α-mannosidase activity related to specific metabolic disorders.

- Research on Disease Mechanisms : Understanding how variations in mannose metabolism affect diseases such as lysosomal storage disorders.

Case Studies and Research Findings

Several studies have highlighted the importance of 4-NP-BM in various applications:

Wirkmechanismus

The compound acts as a chromogenic substrate for alpha-mannosidase. When hydrolyzed by the enzyme, it releases 4-nitrophenol, which can be quantitatively measured due to its yellow color. This mechanism is crucial for studying enzyme kinetics and inhibitor screening .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside and related compounds:

Key Comparative Findings

Protecting Groups and Enzyme Specificity

- Benzylidene vs. Cyclohexylidene: The benzylidene group in the parent compound provides steric hindrance, limiting hydrolysis to β-mannosidases. In contrast, the cyclohexylidene analogue (CAS 1041195-59-8) offers improved solubility in aqueous buffers and stability under acidic conditions, making it suitable for high-throughput assays .

- Acetylated Derivatives: The tri-O-acetylated derivative (CAS 67909-30-2) lacks a benzylidene group, enabling broader enzyme accessibility. It is preferred for α-mannosidase assays and glycoconjugate synthesis due to its labile acetyl groups, which can be selectively deprotected .

Functional Modifications

- Benzoyl Substituents: The 2-benzoyl derivative (CAS 94063-92-0) exhibits enhanced resistance to non-specific hydrolysis, improving its utility in drug discovery for glycosylation-related diseases .

- Disaccharide Derivatives: Compounds like 4-nitrophenyl 2-O-(α-D-mannopyranosyl)-α-D-mannopyranoside (CAS 68462-57-7) mimic natural oligosaccharides, aiding studies on glycosyltransferases involved in diseases like diabetes .

Biologische Aktivität

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside (commonly referred to as pNP-Man) is a synthetic glycoside extensively utilized in biochemical research, particularly as a substrate for the enzyme α-mannosidase. This compound is notable for its role in studying glycosidase activities and has implications in various fields, including enzymology, carbohydrate chemistry, and clinical diagnostics. This article explores the biological activity of pNP-Man, detailing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside has the molecular formula and a molecular weight of approximately 389.36 g/mol. It features a para-nitrophenyl group attached to a benzylidene derivative of α-D-mannopyranoside. The presence of the nitrophenyl group allows for colorimetric detection upon enzymatic cleavage, making it a valuable tool in enzyme assays.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.36 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

Target Enzyme

The primary target of 4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside is α-mannosidase , an enzyme responsible for hydrolyzing terminal non-reducing mannose residues in mannose-rich glycoconjugates. The compound acts as a substrate for this enzyme, facilitating the study of mannose metabolism.

Mode of Action

Upon hydrolysis by α-mannosidase, pNP-Man releases 4-nitrophenol , which can be quantified spectrophotometrically. This reaction not only enables the measurement of α-mannosidase activity but also provides insights into various diseases associated with mannose metabolism .

Biochemical Pathways

The hydrolysis of pNP-Man is part of the mannose metabolic pathway , contributing to the breakdown of glycoconjugates and the generation of mannose for other biochemical processes . The compound's action is influenced by environmental factors such as pH and temperature, which are critical for optimal enzyme activity.

Applications in Research

4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside serves multiple roles in scientific research:

- Enzymatic Assays : It is widely used as a chromogenic substrate for measuring α-mannosidase activity in both research and clinical settings .

- Glycosylation Studies : The compound aids in understanding glycosylation mechanisms and enzyme kinetics, which are crucial for developing therapeutic agents targeting glycosylation pathways .

- Diagnostic Applications : Its ability to produce a measurable color change upon enzymatic cleavage makes it valuable for diagnostic assays related to carbohydrate metabolism disorders .

Case Study 1: Enzyme Kinetics Analysis

A study investigated the kinetics of α-mannosidase using pNP-Man as a substrate. The researchers observed that varying concentrations of the substrate significantly influenced enzyme activity. The results indicated that pNP-Man could effectively distinguish between different α-mannosidase isoforms based on their kinetic parameters .

Case Study 2: Clinical Diagnostics

In clinical diagnostics, pNP-Man has been utilized to assess α-mannosidase activity in patients suspected of having lysosomal storage diseases. The assay demonstrated high sensitivity and specificity, providing clinicians with reliable data for diagnosis .

Q & A

Q. What are the established synthetic routes for 4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside?

The compound is typically synthesized via selective protection and glycosylation. A common approach involves:

- Epoxide ring-opening of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-glucopyranoside with sodium azide to form an altropyranoside intermediate.

- Inversion of configuration at C-3 to yield a mannopyranoside derivative.

- Glycosidation with 4-nitrophenol under acidic conditions to introduce the nitrophenyl group.

- Final deprotection and purification via column chromatography . Alternative routes use thioglycoside intermediates, such as 4-nitrophenyl 2-azido-2-deoxy derivatives, followed by reduction and acetylation .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

- X-ray crystallography : Resolves the benzylidene protection at C4/C6 and α-anomeric configuration (e.g., C—O bond lengths of 1.407–1.432 Å) .

- NMR spectroscopy : Key signals include the benzylidene acetal protons (δ 5.50–5.70 ppm, singlet) and nitrophenyl aromatic protons (δ 7.2–8.2 ppm). Anomeric proton (H-1) appears at δ ~5.8–6.0 ppm with a coupling constant J₁,₂ ≈ 1.5–2.0 Hz, confirming α-configuration .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+NH₄]⁺ at m/z 503.1336) validate the molecular formula .

Q. What are its primary applications in enzyme activity assays?

As a chromogenic substrate, it is used to:

- Quantify α-mannosidase activity : Enzymatic cleavage releases 4-nitrophenol, detectable at 405 nm (ε = 18,300 M⁻¹cm⁻¹ at pH 10.5) .

- Study glycosidase specificity : The benzylidene group restricts hydrolysis to enzymes capable of accommodating sterically hindered substrates, distinguishing between exo- and endo-acting enzymes .

Advanced Research Questions

Q. How does the benzylidene group influence its role as a glycosylation donor?

The 4,6-O-benzylidene protection:

- Locks the mannose ring in a rigid <sup>1</sup>C4 conformation , favoring α-selectivity during glycosylation by directing nucleophiles to the β-face .

- Enhances reactivity by reducing steric hindrance at C-2 and C-3, enabling efficient coupling with acceptors (e.g., thioglycosides or trichloroacetimidates) .

- Example: In oligosaccharide synthesis, benzylidene-protected donors achieve >80% yields in α-mannosyl linkages when activated with NIS/TfOH .

Q. How can researchers address contradictory data in glycosylation reactions (e.g., unexpected β-linkage formation)?

Contradictions often arise from:

- Solvent polarity : High polarity (e.g., acetonitrile) promotes β-selectivity via SN2 mechanisms. Use low-polarity solvents (e.g., toluene) to favor α-selectivity .

- Temperature : Lower temperatures (0–4°C) stabilize oxocarbenium ion intermediates, enhancing α-configuration retention.

- Additives : Participatory solvents (e.g., diethyl ether) or bulky Lewis acids (e.g., TMSOTf) can override benzylidene-directed selectivity. Validate conditions with control reactions .

Q. What strategies optimize stability during kinetic studies under varying pH/temperature?

- pH stability : The compound is stable at pH 4–7 but hydrolyzes rapidly above pH 8. Use buffered solutions (e.g., citrate-phosphate, pH 5.0) for assays .

- Thermal stability : Store at –20°C in anhydrous DMSO or acetonitrile. Avoid freeze-thaw cycles to prevent benzylidene acetal degradation .

- Light sensitivity : Shield from UV light to prevent nitrophenyl group decomposition .

Q. How to resolve discrepancies between computational models and experimental NMR data?

- Conformational analysis : Compare DFT-calculated <sup>13</sup>C NMR chemical shifts (e.g., C-1 at δ ~95–100 ppm) with experimental data to identify ring puckering deviations .

- Solvent effects : Simulate DMSO-d₆ or CDCl₃ environments in computational models to account for solvent-induced shifts .

- Dynamic effects : Use VT-NMR (variable temperature) to detect conformational flexibility masked in static models .

Methodological Considerations

- Synthesis troubleshooting : If multiple products form (e.g., ’s tetra- vs. tri-O-benzoylated byproducts), optimize benzoylation stoichiometry (1.2–1.5 eq. per hydroxyl) and monitor via TLC (Rf differences of 0.1–0.3) .

- Enzyme kinetics : Calculate Km and Vmax using Michaelis-Menten plots. For low-solubility substrates, include detergents (e.g., 0.1% Triton X-100) without inhibiting enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.